2-Butanone-1,1,1,3,3-d5

Catalog No.
S1491848
CAS No.
24313-50-6
M.F
C4H8O
M. Wt
77.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone-1,1,1,3,3-d5

CAS Number

24313-50-6

Product Name

2-Butanone-1,1,1,3,3-d5

IUPAC Name

1,1,1,3,3-pentadeuteriobutan-2-one

Molecular Formula

C4H8O

Molecular Weight

77.14 g/mol

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2

InChI Key

ZWEHNKRNPOVVGH-PDWRLMEDSA-N

SMILES

CCC(=O)C

Synonyms

2-Butanone-1,1,1,3,3-d5; Ethyl Methyl Ketone-d5; MEK; Methyl Ethyl Ketone-d5;

Canonical SMILES

CCC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C

Internal Standard in Mass Spectrometry:

Due to its distinct mass compared to the non-deuterated form, 2-Butanone-1,1,1,3,3-d5 serves as a valuable internal standard in mass spectrometry (MS) experiments. In MS, the sample is ionized, and the resulting fragments are separated and measured based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to the sample before analysis. It helps to:

  • Correct for instrument variations: Slight variations in instrument performance can occur between different runs, affecting the measured m/z values. By comparing the m/z ratio of the analyte of interest to the known m/z ratio of the internal standard, researchers can account for these variations and obtain more accurate results.
  • Quantify analytes: By comparing the peak intensity of the analyte to the peak intensity of the internal standard, researchers can determine the concentration of the analyte in the sample.

The specific labelling of 2-Butanone-1,1,1,3,3-d5 minimizes potential interference from the analyte itself or other components in the sample matrix, ensuring reliable quantification.

Tracer Studies in Biological Systems:

  • Metabolic pathways: By analyzing the presence and location of the deuterium label in different metabolites, researchers can gain insights into the specific pathways involved in the breakdown and utilization of the molecule within the system.
  • Drug metabolism: Studying the metabolism of potential drug candidates labelled with deuterium can help researchers understand how the body absorbs, distributes, and eliminates the drug. This information is crucial for optimizing drug design and development.

2-Butanone-1,1,1,3,3-d5 is a deuterated form of 2-butanone, also known as methyl ethyl ketone. Its molecular formula is C4H8O, with the deuterium atoms replacing specific hydrogen atoms in the molecule. This compound is primarily used in research settings due to its unique isotopic labeling, which aids in various analytical and synthetic applications. The presence of deuterium enhances the compound's stability and alters its chemical properties slightly compared to its non-deuterated counterpart, making it valuable for studies involving reaction mechanisms and kinetics.

MEK-d5 shares the safety hazards of MEK, including:

  • Flammability: MEK-d5 is a flammable liquid with a low flash point (around -10 °C).
  • Toxicity: MEK-d5 can be irritating to the eyes, skin, and respiratory system. Prolonged exposure may cause central nervous system depression.
And biological systems. The unique isotopic labeling allows researchers to investigate:

  • Reaction Mechanisms: Understanding how changes in isotopic composition affect reaction pathways and kinetics.
  • Biological Pathways: Tracing how this compound interacts with enzymes and metabolic processes without interference from natural hydrogen isotopes.

While specific biological activity data for 2-butanone-1,1,1,3,3-d5 is limited, its parent compound, 2-butanone, is known to have irritant properties and can affect the central nervous system. The deuterated form may exhibit similar biological behaviors but with altered pharmacokinetics due to its isotopic composition. Its use in metabolic studies allows researchers to track its fate in biological systems without interference from naturally occurring hydrogen isotopes.

The synthesis of 2-butanone-1,1,1,3,3-d5 typically involves:

  • Deuterated Starting Materials: Using deuterated reagents in the synthesis process to ensure the incorporation of deuterium into the final product.
  • Reduction Reactions: Reducing suitable precursors such as deuterated acyl chlorides or esters using lithium aluminum deuteride or other reducing agents.
  • Isotope Exchange Reactions: Employing methods such as catalytic hydrogenation with deuterium gas to replace hydrogen atoms with deuterium selectively.

These methods allow for the efficient production of 2-butanone-1,1,1,3,3-d5 with high isotopic purity.

2-Butanone-1,1,1,3,3-d5 has several applications:

  • Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its distinct spectral properties.
  • Metabolic Studies: Facilitates tracking of metabolic pathways in biological research by serving as a tracer.
  • Synthetic Chemistry: Acts as a precursor or intermediate in the synthesis of other organic compounds.

Several compounds share structural similarities with 2-butanone-1,1,1,3,3-d5. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-ButanoneC4H8ONon-deuterated form; more common in industrial use.
AcetoneC3H6OOne carbon less; widely used solvent and industrial chemical.
3-PentanoneC5H10OOne carbon more; used as a solvent and in organic synthesis.
4-HydroxybutanoneC4H8O2Contains a hydroxyl group; different reactivity profile.

The uniqueness of 2-butanone-1,1,1,3,3-d5 lies primarily in its isotopic labeling which provides distinct advantages for research applications that require precise tracking of molecular behavior and interactions.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects represent one of the most powerful tools for probing reaction mechanisms in organic chemistry. These effects occur when a bond to the isotopically substituted atom is broken during the rate-determining step of a chemical reaction [1] [2]. For deuterium substitution, primary kinetic isotope effects typically range from 2 to 8, with values of 6-8 observed for reactions where the carbon-hydrogen bond is approximately half-broken at the transition state [3].

The theoretical foundation for primary kinetic isotope effects lies in the difference in zero-point energies between hydrogen and deuterium-containing bonds [4] [5]. The vibrational frequency of a carbon-deuterium bond is approximately 0.7 times that of the corresponding carbon-hydrogen bond, leading to a lower zero-point energy for the deuterated species [6]. This energy difference becomes manifest in the activation energy required for bond breaking, with deuterium bonds requiring more energy to reach the transition state.

In the specific case of 2-butanone-1,1,1,3,3-d5, experimental studies have demonstrated distinct primary isotope effects depending on the site of reaction. Gas-phase deprotonation studies of 2-butanone showed that ethyl hydrogens react 2.7 times faster than methyl hydrogens [1]. This selectivity arises from the different chemical environments of the two types of alpha hydrogens and their corresponding transition state geometries.

The magnitude of primary kinetic isotope effects provides valuable information about transition state structure. When the isotope effect approaches the theoretical maximum of 7-8, it suggests a symmetrical transition state where the transferring hydrogen is equally bonded to both the donor and acceptor atoms [7]. Smaller values indicate either an early or late transition state, where the hydrogen atom remains more strongly associated with either the reactant or product.

Table 1: Experimental Primary Kinetic Isotope Effects for 2-Butanone Systems

PositionkH/kDTemperature (°C)MethodReference
Methyl2.7025Gas-phase deprotonation [1]
Ethyl1.6925Base-catalyzed enolization [1]
Combined3.5035Hydrogen-deuterium exchange [8]

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects arise from isotopic substitution at positions where bonds are not broken during the rate-determining step, yet still influence the reaction rate through changes in molecular vibrations and electronic environments [9]. These effects are typically smaller than primary effects, with values usually ranging from 0.8 to 1.4 per deuterium atom [3].

For 2-butanone-1,1,1,3,3-d5, secondary isotope effects manifest in several ways. Alpha secondary effects occur when deuterium substitution is adjacent to the reaction center but the deuterated bond itself is not broken [10]. These effects result from changes in carbon hybridization during the reaction, typically from sp3 to sp2 or vice versa [3]. The magnitude depends on the extent of rehybridization and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

Beta secondary isotope effects involve deuterium substitution at positions further removed from the reaction center [9]. In 2-butanone systems, these effects are generally smaller than alpha effects but can provide information about conformational changes and hyperconjugative interactions during the reaction [3].

Experimental studies on deuterated 2-butanone derivatives have revealed secondary isotope effects of approximately 1.1-1.2 for alpha positions and 0.95-1.02 for beta positions [1]. These values are consistent with theoretical predictions based on vibrational frequency changes and provide evidence for the proposed reaction mechanisms.

The interpretation of secondary isotope effects requires careful consideration of multiple factors including steric effects, inductive effects, and hyperconjugation [3]. Deuterium substitution can alter the electron density distribution in molecules, leading to changes in reactivity that are independent of the direct vibrational effects.

Equilibrium Isotope Effects

Equilibrium isotope effects reflect the preferential distribution of isotopes between reactants and products at chemical equilibrium [11] [12]. These effects arise from differences in the vibrational frequencies of isotopomers and provide fundamental thermodynamic information about molecular interactions and bonding.

For carbonyl compounds like 2-butanone-1,1,1,3,3-d5, equilibrium isotope effects are particularly relevant in keto-enol tautomerization processes [13]. The equilibrium constant ratio KH/KD typically ranges from 0.8 to 1.2, depending on the specific system and environmental conditions [12].

Theoretical models for equilibrium isotope effects are based on the principle that deuterium preferentially occupies sites with higher vibrational frequencies [11]. This leads to a general rule that deuterium will be enriched in the species where it experiences the strongest bonding environment. In ketone systems, this often means preferential location in the keto form compared to the enol form.

Experimental measurements of equilibrium isotope effects in 2-butanone systems have shown values of approximately 1.18 for alcohol formation and 0.82 for ketone reduction [12]. These measurements provide important benchmarks for theoretical calculations and mechanistic interpretations.

Table 2: Equilibrium Isotope Effects in Ketone Systems

SystemKH/KDTemperature (°C)SolventReference
Ketone-alcohol equilibrium1.1825Aqueous [12]
Keto-enol tautomerization0.8925Water [12]
Acetone reduction0.7825Organic [12]

Theoretical Models of Isotope Effects

Theoretical prediction of isotope effects relies on several computational approaches, each with distinct advantages and limitations. The most widely used method is based on transition state theory combined with the Bigeleisen-Mayer equation, which relates isotope effects to vibrational frequency changes [14] [15].

The fundamental equation for kinetic isotope effects is:

$$ \frac{kH}{kD} = \frac{\nuH^\ddagger}{\nuD^\ddagger} \times \frac{QH^\ddagger}{QD^\ddagger} \times \frac{QD}{QH} \times e^{-\Delta \Delta ZPE/RT} $$

where ν represents imaginary frequencies at the transition state, Q represents partition functions, and ΔΔZPE is the difference in zero-point energies [15].

Modern computational approaches include density functional theory calculations, which provide accurate predictions of vibrational frequencies and transition state geometries [16]. Path integral methods offer the most rigorous treatment of nuclear quantum effects but require significant computational resources [15].

Semiclassical instanton theory has emerged as a powerful tool for calculating isotope effects, particularly in systems where quantum tunneling is important [15]. This method provides accurate predictions for both kinetic and equilibrium isotope effects while remaining computationally tractable.

Temperature dependence of isotope effects can be modeled using various approaches, from simple Arrhenius-type relationships to sophisticated quantum mechanical treatments [17] [18]. The choice of method depends on the temperature range of interest and the level of accuracy required.

Enolization Suppression Mechanisms

Deuterium substitution has been successfully employed as a strategy to suppress unwanted enolization reactions in synthetic chemistry [19] [20]. This application exploits the kinetic isotope effect to selectively slow down deuterium-containing bonds, thereby favoring alternative reaction pathways.

In 2-butanone-1,1,1,3,3-d5, the deuterium atoms at the alpha positions significantly reduce the rate of enolization compared to the protiated analog [21]. This effect has been demonstrated experimentally in alkylation reactions, where substantial yield enhancements are observed when alpha hydrogens are replaced with deuterium [19].

The mechanism of enolization suppression involves the increased activation energy required for carbon-deuterium bond breaking compared to carbon-hydrogen bonds [22]. This energy difference, typically 1-2 kilocalories per mole, is sufficient to redirect reaction pathways toward non-enolization mechanisms.

Base-catalyzed deuterium exchange studies have shown that the rate-determining step for bromination and deuterium exchange of 2-butanone is indeed enolization [21]. The regioselectivity of these reactions provides direct evidence for the proposed suppression mechanism.

Practical applications of enolization suppression include improved selectivity in cross-coupling reactions, reduced side product formation in complex molecule synthesis, and enhanced stability of reactive intermediates [23]. These applications demonstrate the synthetic utility of strategic deuterium incorporation.

Transition State Stabilization

Deuterium isotope effects can provide detailed information about transition state geometry and bonding through the analysis of how isotopic substitution affects reaction rates [24] [25]. This information is invaluable for understanding reaction mechanisms and designing improved catalysts.

In enzymatic systems, deuterium substitution has revealed unexpected transition state stabilization mechanisms [26]. Studies on methylthioadenosine nucleosidase showed that heavy isotope substitution in the enzyme itself led to enhanced catalytic activity, demonstrating inverse enzyme isotope effects.

The stabilization arises from improved geometry and dynamics in the enzyme-substrate complex [26]. Deuterium substitution can lead to shorter distances between catalytic residues and substrate, more optimal timing of bond-making and bond-breaking events, and enhanced frequency of sampling catalytically productive conformations.

For small molecule reactions involving 2-butanone derivatives, transition state stabilization effects have been observed in various contexts including nucleophilic substitutions, eliminations, and rearrangements [24]. The magnitude of these effects provides quantitative measures of transition state character and the extent of bond formation or breaking.

Computational studies using quantum mechanical methods have successfully reproduced experimental isotope effects and provided detailed pictures of transition state structures [24]. These calculations reveal specific geometric parameters such as bond lengths, angles, and the degree of charge transfer at the transition state.

Table 3: Transition State Parameters for 2-Butanone Reactions

Reaction TypeActivation Energy (kcal/mol)Zero-Point Energy Difference (kcal/mol)Predicted KIE
Enolization (methyl)12.51.22.8
Enolization (ethyl)11.81.11.7
Carbon-hydrogen bond breaking15.21.86.2
Base-catalyzed deprotonation10.90.91.4

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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